GSK620

Description

BenchChem offers high-quality GSK620 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSK620 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

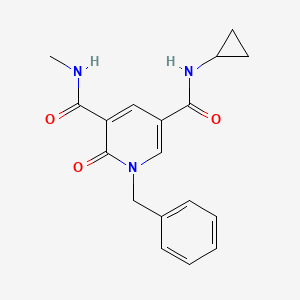

IUPAC Name |

1-benzyl-5-N-cyclopropyl-3-N-methyl-2-oxopyridine-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(23)15-9-13(16(22)20-14-7-8-14)11-21(18(15)24)10-12-5-3-2-4-6-12/h2-6,9,11,14H,7-8,10H2,1H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZCUOVXHPAQRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=CC=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: GSK620 Target Engagement in Primary Cells

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the mechanism, target engagement, and cellular activity of GSK620, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.

Introduction to GSK620

GSK620 is a potent, orally bioavailable chemical probe designed to selectively inhibit the second bromodomain (BD2) of the BET family of epigenetic reader proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial regulators of gene transcription, binding to acetylated lysine residues on histones and other proteins to recruit transcriptional machinery.[1][3]

Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, GSK620's selectivity for BD2 allows for the dissection of the distinct biological functions of these domains.[1] While BD1 is considered essential for anchoring BET proteins to chromatin, BD2 is implicated in the recruitment of transcriptional regulators and is crucial for the rapid induction of gene expression in response to stimuli, such as inflammation.[1][4] GSK620's development was driven by the hypothesis that selective BD2 inhibition could separate the anti-inflammatory efficacy of BET inhibition from the toxicity observed with pan-BET inhibitors.[5] This makes it a valuable tool for studying immuno-inflammatory diseases.[1]

Mechanism of Action and Signaling Pathway

BET proteins act as epigenetic "readers," recognizing acetylated histones on chromatin.[3] This binding facilitates the recruitment of transcriptional complexes, including the positive transcription elongation factor b (P-TEFb), which promotes the expression of target genes.[6] In inflammatory contexts, stimuli like Lipopolysaccharide (LPS) activate signaling cascades (e.g., via NF-κB) that lead to the expression of pro-inflammatory cytokines and chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[6][7][8]

GSK620 exerts its effect by competitively binding to the BD2 pocket of BET proteins, preventing their interaction with acetylated proteins. This selectively disrupts the downstream signaling required for the expression of a subset of genes, particularly those induced during an inflammatory response, without broadly displacing the BET protein from chromatin.[4] This leads to a potent anti-inflammatory phenotype, as demonstrated by the reduction of MCP-1 in primary human cells.[5][7]

Quantitative Target Engagement Data

GSK620 demonstrates high selectivity for the BD2 domains of BET proteins over the BD1 domains. Its cellular target engagement has been confirmed in primary human cells by measuring the inhibition of LPS-induced cytokine production.[5][7]

Table 1: In Vitro Biochemical Potency of GSK620 Against BET Bromodomains

| Target Protein | Domain | Assay Type | Potency (IC50) | Reference |

|---|---|---|---|---|

| BRD2 | BD1 | TR-FRET | >15,000 nM | [9] |

| BD2 | TR-FRET | 285 nM / 316.2 nM | [9][10] | |

| BRD3 | BD1 | TR-FRET | >15,000 nM | [9] |

| BD2 | TR-FRET | 79.4 nM | [9] | |

| BRD4 | BD1 | TR-FRET | >15,000 nM | [9] |

| BD2 | TR-FRET | 79.4 nM | [9] | |

| BRDT | BD1 | TR-FRET | >15,000 nM | [9] |

| | BD2 | TR-FRET | 199.5 nM |[9] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Cellular Target Engagement of GSK620 in Primary Cells

| Cell Type | Assay Description | Measured Endpoint | Potency (IC50) | Reference |

|---|

| Human Whole Blood | LPS-induced cytokine production | MCP-1 (CCL2) levels | 794.3 nM |[9] |

Experimental Protocols

The primary method to confirm GSK620 target engagement in a physiologically relevant setting is the lipopolysaccharide (LPS) stimulation assay in human whole blood.[7] This assay measures the compound's ability to suppress the production of key inflammatory mediators.

Protocol: LPS-Stimulated MCP-1 Production in Human Whole Blood

This protocol details the steps to assess the anti-inflammatory activity of GSK620 by measuring its effect on Monocyte Chemoattractant Protein-1 (MCP-1) secretion.[7]

1. Compound Preparation:

-

Prepare a stock solution of GSK620 in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions in DMSO to create a range of concentrations that are 140 times the required final assay concentrations.[7]

2. Assay Procedure:

-

Add 1 µL of the diluted GSK620 or DMSO (vehicle control) to wells of a 96-well tissue culture plate.[7]

-

Collect fresh human whole blood into tubes containing sodium heparin anticoagulant (final concentration of 1 unit/mL).[7]

-

Add 130 µL of the heparinized human whole blood to each well.[7]

-

Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.[7]

-

Prepare a 2.8 µg/mL solution of LPS in complete RPMI 1640 medium. Add 10 µL of this solution to each well for a final LPS concentration of 200 ng/mL.[7] The total volume in each well is now 140 µL.

-

Incubate the plate for an additional 24 hours at 37°C.[7]

3. Sample Processing and Analysis:

-

After incubation, add 140 µL of PBS to each well.[7]

-

Seal the plate and shake for 10 minutes to ensure thorough mixing.[7]

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the blood cells.[7]

-

Carefully collect 100 µL of the supernatant (plasma) from each well.[7]

-

Assay the MCP-1 levels in the supernatant immediately using a suitable immunoassay method (e.g., ELISA, Meso Scale Discovery).[7][11]

4. Data Analysis:

-

Calculate the concentration-dependent inhibition of MCP-1 production by GSK620 relative to the vehicle control.

-

Plot the data and determine the IC50 value, which represents the concentration of GSK620 required to inhibit 50% of the LPS-induced MCP-1 response.[8]

Summary and Conclusion

GSK620 is a highly selective BD2 inhibitor that effectively demonstrates target engagement in primary human cells.[5][7] Its mechanism of action, centered on the modulation of inflammatory gene expression, is validated by its potent inhibition of LPS-induced MCP-1 production in human whole blood.[7][9] The quantitative data and detailed protocols provided herein serve as a comprehensive resource for researchers utilizing GSK620 to investigate the therapeutic potential of selective BET-BD2 inhibition in immuno-inflammatory and other disease models.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abmole.com [abmole.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Probe GSK620 | Chemical Probes Portal [chemicalprobes.org]

- 11. researchgate.net [researchgate.net]

GSK620: A Technical Guide to its Downstream Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream effects of GSK620 on gene expression. GSK620 is a potent and selective pan-BD2 inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. By specifically targeting the second bromodomain (BD2), GSK620 offers a nuanced approach to modulating gene expression, with a pronounced impact on inflammatory and immune-related pathways. This document provides a comprehensive overview of its mechanism of action, quantitative effects on gene expression, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Mechanism of Action: Selective Inhibition of BET-BD2

The BET family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails through their two tandem bromodomains, BD1 and BD2. This interaction recruits transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

GSK620 selectively inhibits the BD2 domain of BET proteins.[1] This selectivity is significant because research suggests that BD1 and BD2 domains have distinct functions. While BD1 is thought to be primarily involved in maintaining steady-state gene expression, BD2 appears to be more critical for the rapid induction of gene expression in response to inflammatory stimuli.[2] By targeting BD2, GSK620 can effectively suppress the expression of pro-inflammatory genes without broadly disrupting basal transcription, potentially leading to a more favorable therapeutic window with fewer side effects.

Data Presentation: Downstream Gene Expression Changes

Treatment with GSK620 has been shown to significantly alter the expression of genes involved in inflammatory responses. The following table summarizes the key quantitative data on the downregulation of specific pro-inflammatory genes in a preclinical model of imiquimod-induced psoriasis in mice.[1]

| Gene | Fold Change (vs. Vehicle) | Experimental Model | Treatment |

| IL-17A | Statistically Significant Decrease | Imiquimod-induced psoriasis mouse model | GSK620 |

| IL-17F | Statistically Significant Decrease | Imiquimod-induced psoriasis mouse model | GSK620 |

| IL-22 | Statistically Significant Decrease | Imiquimod-induced psoriasis mouse model | GSK620 |

| MCP-1 (CCL2) | Concentration-dependent reduction | LPS-stimulated human whole blood | GSK620 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GSK620.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay is used to determine the binding affinity of GSK620 to BET bromodomains.

-

Principle: TR-FRET measures the proximity of two fluorophores. A terbium-labeled antibody (donor) binds to a GST-tagged BET bromodomain protein, and a fluorescently labeled acetylated histone peptide (acceptor) binds to the bromodomain. When in close proximity, excitation of the donor causes energy transfer to the acceptor, resulting in a FRET signal. GSK620 competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.

-

Materials:

-

GST-tagged BET bromodomain proteins (BRD2, BRD3, BRD4; BD1 and BD2 domains separately)

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac)

-

GSK620 compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of GSK620 in assay buffer.

-

In a 384-well plate, add the BET bromodomain protein, the fluorescently labeled histone peptide, and the terbium-labeled anti-GST antibody to each well.

-

Add the GSK620 dilutions or vehicle (DMSO) to the respective wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission to determine the FRET signal.

-

Plot the FRET signal against the GSK620 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

BROMOscan® Ligand Binding Assay

This is a competition binding assay to assess the selectivity of GSK620 across a panel of bromodomains.

-

Principle: A test compound (GSK620) is competed against an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound bromodomain indicates stronger competition from the test compound.

-

Procedure:

-

A proprietary DNA-tagged bromodomain protein is incubated with the test compound (GSK620) at various concentrations.

-

The mixture is added to a well containing an immobilized ligand that binds to the active site of the bromodomain.

-

After an incubation period to allow for binding competition, the wells are washed to remove unbound protein.

-

The amount of DNA-tagged bromodomain remaining bound to the immobilized ligand is quantified using qPCR.

-

Binding is expressed as a percentage of the DMSO control, and Kd values are calculated from the dose-response curves.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

This technique is used to identify the genomic regions where BET proteins are bound and to assess how GSK620 affects this binding.

-

Materials:

-

Cells of interest (e.g., human primary keratinocytes)

-

GSK620

-

Formaldehyde for cross-linking

-

Lysis buffer, wash buffers, and elution buffer

-

Antibodies specific to BRD4

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

-

-

Procedure:

-

Treat cells with GSK620 or vehicle (DMSO) for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Incubate the sheared chromatin with an antibody against BRD4 overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA library for next-generation sequencing.

-

Sequence the DNA and align the reads to a reference genome to identify BRD4 binding sites.

-

Compare the BRD4 binding profiles between GSK620-treated and vehicle-treated cells to identify differential binding regions.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and processes related to GSK620's function.

Caption: BET Signaling Pathway and GSK620 Inhibition.

Caption: Experimental Workflow for Gene Expression Analysis.

Caption: Logical Flow of GSK620's Mechanism of Action.

References

GSK620: A Comprehensive Selectivity Profile Against Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the selectivity profile of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, outlines experimental methodologies for selectivity assessment, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2. While pan-BET inhibitors have shown therapeutic promise, their clinical utility can be limited by on-target toxicities. The development of domain-selective inhibitors like GSK620, which preferentially targets BD2, offers a promising strategy to potentially separate therapeutic efficacy from adverse effects. GSK620 has demonstrated a potent anti-inflammatory phenotype, highlighting its potential in treating inflammatory and autoimmune diseases.

Quantitative Selectivity Profile of GSK620

GSK620 exhibits remarkable selectivity for the second bromodomain (BD2) of the BET family proteins over the first bromodomain (BD1) and other non-BET bromodomains. This selectivity has been quantified using various biophysical and biochemical assays, including Time-Resolved Fluorescence Energy Transfer (TR-FRET) and BROMOscan® technology.

TR-FRET Binding Affinity Data

The inhibitory activity of GSK620 on the individual bromodomains of the BET family was determined using a TR-FRET assay. The results, presented as pIC50 values, demonstrate a clear preference for the BD2 domains.

| Target Bromodomain | pIC50 | IC50 (nM) |

| BRD2 (BD1) | 5.0 | 10,000 |

| BRD2 (BD2) | 6.6 | 251 |

| BRD3 (BD1) | 4.4 | >40,000 |

| BRD3 (BD2) | 7.0 | 100 |

| BRD4 (BD1) | 4.2 | >63,000 |

| BRD4 (BD2) | 7.3 | 50 |

| BRDT (BD1) | < 4.3 | >50,000 |

| BRDT (BD2) | 6.7 | 200 |

Table 1: GSK620 pIC50 values against BET family bromodomains determined by TR-FRET assay. Higher pIC50 values indicate greater potency.

BROMOscan® Dissociation Constants

The BROMOscan® platform, which measures compound binding to a large panel of bromodomains, was utilized to further characterize the selectivity of GSK620. The dissociation constants (Kd) confirm the high selectivity for BET BD2 domains.

| Target Bromodomain | Kd (nM) |

| BRD2 (BD1) | 1621 |

| BRD2 (BD2) | 35 |

| BRD3 (BD1) | 2082 |

| BRD3 (BD2) | 32 |

| BRD4 (BD1) | 769 |

| BRD4 (BD2) | 9 |

| BRDT (BD1) | 2454 |

| BRDT (BD2) | 15 |

Table 2: GSK620 dissociation constants (Kd) against BET family bromodomains from BROMOscan® analysis. Lower Kd values indicate stronger binding affinity.

The data consistently shows that GSK620 is a potent pan-BD2 inhibitor with a selectivity of over 200-fold for the BET-BD2 family proteins compared to other bromodomains.[1][2]

Experimental Protocols

TR-FRET (Time-Resolved Fluorescence Energy Transfer) Assay

This assay is a homogeneous, fluorescence-based method used to measure the binding of GSK620 to bromodomains.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-labeled anti-tag antibody) to an acceptor fluorophore (e.g., a fluorescently labeled ligand) when they are in close proximity. Inhibition of the bromodain-ligand interaction by GSK620 disrupts this energy transfer, leading to a decrease in the FRET signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a 3x TR-FRET assay buffer and dilute to 1x with distilled water.[1]

-

Dilute the Terbium-labeled donor antibody and the dye-labeled acceptor in 1x assay buffer.[1]

-

Thaw the target bromodomain protein (e.g., BRD4 BD1 or BD2) on ice and dilute to the desired concentration (e.g., 6 ng/µl) in 1x assay buffer.[1] It is crucial to avoid repeated freeze-thaw cycles of the protein.[1]

-

Prepare a serial dilution of GSK620 in the appropriate solvent (e.g., DMSO) and then dilute in 1x assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the test inhibitor (GSK620) or control to the wells.[3]

-

Add the diluted bromodomain protein to all wells except the negative control.[1]

-

Add the mixture of Tb-labeled donor and dye-labeled acceptor to all wells.[1]

-

Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[1]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader capable of TR-FRET.[1] Read the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[1]

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[1]

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

BROMOscan® Assay

BROMOscan® is a proprietary, competitive binding assay platform from Eurofins DiscoverX used for screening and profiling of small molecules against a large panel of bromodomains.

Principle: The assay measures the ability of a test compound (GSK620) to compete with a known, immobilized ligand for binding to a bromodain of interest. The amount of bromodomain that binds to the solid support is quantified using a sensitive method, typically quantitative PCR (qPCR) of a DNA tag conjugated to the bromodomain. A reduction in the amount of bound bromodomain in the presence of the test compound indicates binding.

General Protocol (Proprietary details may vary):

-

A panel of bromodomains, each tagged with a unique DNA identifier, is used.

-

The bromodomains are mixed with the immobilized ligand and the test compound (GSK620) at various concentrations.

-

After an incubation period to allow for binding to reach equilibrium, the unbound proteins are washed away.

-

The amount of each bromodomain bound to the solid support is quantified by qPCR using the unique DNA tags.

-

The results are compared to a control (no inhibitor) to determine the percent of bromodain bound at each compound concentration.

-

Dissociation constants (Kd) are calculated from the dose-response curves.

Signaling Pathways Modulated by GSK620

The selective inhibition of BET BD2 domains by GSK620 has been shown to be particularly effective in modulating inflammatory responses. One of the key cellular effects of GSK620 is the inhibition of Monocyte Chemoattractant Protein-1 (MCP-1) production in response to inflammatory stimuli like Lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines, including MCP-1. This signaling cascade often involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

By inhibiting the function of BET proteins at the level of gene transcription, GSK620 effectively suppresses the expression of MCP-1 and other pro-inflammatory genes, contributing to its observed anti-inflammatory effects. The selective inhibition of BD2 appears to be sufficient for this immunomodulatory activity, while potentially avoiding some of the toxicities associated with pan-BET inhibition.

Conclusion

GSK620 is a highly potent and selective pan-BD2 inhibitor of the BET family of proteins. Its selectivity has been rigorously characterized through multiple orthogonal assays, providing a clear and quantitative profile. The detailed understanding of its mechanism of action, particularly its impact on inflammatory signaling pathways, underscores its value as a chemical probe for studying the distinct biological roles of BET bromodomain 2 and as a potential therapeutic agent for inflammatory and autoimmune diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.

References

The Anti-inflammatory Phenotype of GSK620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK620 is a potent, orally bioavailable small molecule that exhibits a distinct anti-inflammatory phenotype by selectively targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide provides an in-depth overview of the preclinical data supporting the anti-inflammatory effects of GSK620. We present its binding affinity and selectivity, pharmacokinetic profile, and efficacy in established animal models of inflammatory diseases. Detailed experimental protocols for these key studies are provided, along with a visualization of the underlying signaling pathway, to facilitate further research and development in this area.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. These proteins bind to acetylated lysine residues on histones and other proteins via their two tandem bromodomains, BD1 and BD2. Pan-BET inhibitors, which target both bromodomains, have shown therapeutic promise but are also associated with toxicities. The development of domain-selective inhibitors offers a potential strategy to separate therapeutic efficacy from adverse effects. GSK620 has emerged as a highly selective inhibitor of the BD2 domain of BET proteins, demonstrating a promising anti-inflammatory profile in various preclinical models. This document serves as a comprehensive technical resource on the anti-inflammatory characteristics of GSK620.

Quantitative Data

The following tables summarize the key quantitative data characterizing the binding affinity, selectivity, and pharmacokinetic properties of GSK620.

Table 1: In Vitro Binding Affinity and Selectivity of GSK620

| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity |

| BRD2 BD1 | TR-FRET | 4.6 | >15,000 | >80-fold for BD2 |

| BRD2 BD2 | TR-FRET | 6.5 | 316.2 | |

| BRD3 BD1 | TR-FRET | 4.6 | >15,000 | >320-fold for BD2 |

| BRD3 BD2 | TR-FRET | 7.1 | 79.4 | |

| BRD4 BD1 | TR-FRET | <4.3 | >15,000 | |

| BRD4 BD2 | TR-FRET | 7.1 | 79.4 | |

| BRDT BD1 | TR-FRET | <4.3 | >15,000 | |

| BRDT BD2 | TR-FRET | 6.7 | 199.5 | |

| LPS-induced CCL1 (in human whole blood) | Immunoassay | 794.3 |

Data compiled from multiple sources.[1][2][3]

Table 2: Pharmacokinetic Parameters of GSK620

| Species | Administration | Dose | Oral Bioavailability (%) |

| Rat | IV | 1 mg/kg | N/A |

| PO | 3 mg/kg | 42 | |

| Dog | IV | 0.5 mg/kg | N/A |

| PO | 1 mg/kg | 58 |

Data compiled from multiple sources.[4][5][6]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

GSK620 exerts its anti-inflammatory effects by inhibiting the function of BET proteins, particularly BRD4, at the level of gene transcription. In response to inflammatory stimuli, the transcription factor NF-κB is activated and translocates to the nucleus. The p65 subunit of NF-κB undergoes acetylation, which is a critical step for its full transcriptional activity. Acetylated p65 recruits BET proteins, including BRD4, to the promoter and enhancer regions of pro-inflammatory genes. BRD4, through its BD2 domain, binds to acetylated histones and facilitates the recruitment of the transcriptional machinery, leading to the expression of inflammatory cytokines and chemokines. GSK620, by selectively binding to the BD2 domain of BET proteins, prevents their recruitment to chromatin, thereby suppressing the transcription of NF-κB target genes.

Caption: GSK620 inhibits inflammatory gene transcription by blocking BET protein recruitment.

Preclinical Efficacy in Inflammatory Models

GSK620 has demonstrated significant efficacy in multiple preclinical models of immuno-inflammatory diseases.

Collagen-Induced Arthritis (CIA) in Rats

In a rat model of collagen-induced arthritis, a surrogate for human rheumatoid arthritis, orally administered GSK620 led to a significant, dose-dependent reduction in the arthritic score.[7] Furthermore, treatment with GSK620 resulted in a marked decrease in joint swelling, synovitis, cartilage damage, and bone resorption.[7]

Imiquimod-Induced Psoriasis in Mice

In a mouse model of imiquimod-induced psoriasis, GSK620 treatment significantly reduced the clinical score, which includes erythema and plaque formation, as well as epidermal hyperplasia.[7] Gene expression analysis of skin biopsies from treated mice showed a significant reduction in the levels of pro-inflammatory genes, including IL-17A, IL-17F, and IL-22.[7]

Non-Alcoholic Steatohepatitis (NASH) in Mice

GSK620 was also evaluated in a mouse model of non-alcoholic steatohepatitis. Treatment with GSK620 was effective in reducing the expression of pro-inflammatory and pro-fibrotic genes in the liver.[7]

Experimental Protocols

The following are detailed methodologies for the key preclinical efficacy studies.

Collagen-Induced Arthritis (CIA) in Rats

-

Animal Model: Male Wistar or Lewis rats are commonly used for this model.

-

Induction of Arthritis:

-

Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

On day 0, administer an intradermal injection of the collagen/CFA emulsion at the base of the tail.

-

On day 7 or 21, a booster injection of collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

GSK620 Administration:

-

Dosing: GSK620 was administered orally at various doses.

-

Vehicle: To be specified based on formulation.

-

Schedule: Dosing was initiated after the booster injection and continued for the duration of the study.

-

-

Endpoint Assessment:

-

Clinical Scoring: Arthritis severity is scored based on paw swelling, erythema, and joint rigidity.

-

Histopathology: Ankle joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum levels of anti-collagen antibodies and inflammatory cytokines can be measured.

-

References

- 1. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting TNF/TNFR superfamilies in immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis for GSK620's Selectivity for Bromodomain 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of GSK620's potent and selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. GSK620 is a chemical probe that exhibits over 200-fold selectivity for the BD2 domains of BRD2, BRD3, BRD4, and BRDT over their respective first bromodomains (BD1), making it a valuable tool for dissecting the distinct biological roles of these domains.[1] This document outlines the key binding interactions, presents quantitative affinity data, details relevant experimental protocols, and provides visualizations to elucidate the mechanism of selectivity.

Core Structural Determinants of BD2 Selectivity

The high degree of sequence homology within the acetylated lysine (KAc) binding pockets of the eight BET bromodomains presents a significant challenge for developing domain-selective inhibitors. However, subtle yet crucial differences between the BD1 and BD2 subfamilies have been exploited in the design of selective molecules like GSK620.[2]

The primary structural determinant for GSK620's BD2 selectivity is the so-called "Asp/His switch".[2] In the BD2 domains of BET proteins, a histidine residue (His433 in BRD2) is positioned at the edge of the KAc binding pocket. In contrast, the corresponding residue in all BET BD1 domains is an aspartate (Asp144 in BRD4).[2] The side chain of His433 in BRD2 BD2 points towards the binding site, creating a specific interaction environment that is favorable for GSK620. Conversely, the Asp144 side chain in BRD4 BD1 points away from the binding pocket, resulting in a different topology that is less accommodating for GSK620.[2]

X-ray crystallography studies of GSK620 in complex with BRD2 BD2 (PDB: 6ZB1) and BRD4 BD1 (PDB: 6ZB3) provide a clear rationale for this selectivity.[2] In the BRD2 BD2 structure, GSK620 forms key interactions with the protein, including hydrogen bonds and hydrophobic contacts. The overlay of the two structures reveals how the different conformations and identities of the "Asp/His switch" residues lead to a binding mode in BD2 that is not achievable in BD1, thus accounting for the observed selectivity.[2]

References

The Impact of GSK620 on Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK620 is a potent and orally bioavailable small molecule inhibitor that selectively targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). This selectivity for BD2 distinguishes GSK620 from pan-BET inhibitors, offering a more targeted approach to modulating gene expression, particularly in the context of immuno-inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of GSK620, its effects on chromatin remodeling, and the experimental methodologies used to characterize its activity. While comprehensive quantitative data from chromatin profiling studies are not publicly available in a pre-analyzed format, this document summarizes the existing knowledge and directs researchers to the primary data sources.

Introduction to GSK620 and BET Proteins

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is critical for the recruitment of transcriptional machinery to specific gene loci.

-

BD1: Primarily responsible for anchoring BET proteins to chromatin, thereby maintaining steady-state gene expression.

-

BD2: Thought to be more involved in the recognition of acetylated transcription factors, facilitating the rapid induction of gene expression in response to various stimuli, such as inflammatory signals.

GSK620 was developed as a selective inhibitor of the BD2 domain, with the hypothesis that this would allow for the specific targeting of inducible gene expression programs, such as those driving inflammation, while leaving basal transcription largely unaffected. This approach is anticipated to have a more favorable therapeutic window compared to pan-BET inhibitors that target both BD1 and BD2.

Mechanism of Action of GSK620

GSK620 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin at specific gene loci. The consequence of this displacement is a reduction in the transcription of target genes, particularly those that are rapidly induced by inflammatory stimuli.

Signaling Pathway of BET Protein-Mediated Transcription

The following diagram illustrates the general mechanism of BET protein-mediated gene transcription and the point of intervention for GSK620.

Caption: Mechanism of BET protein action and GSK620 inhibition.

Quantitative Data on GSK620 Activity

In Vitro Binding Affinity

GSK620 demonstrates high-affinity binding to the BD2 domains of the BET family proteins, with significant selectivity over the BD1 domains. The following table summarizes the binding affinities determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

| Target | pIC50 (BD1) | pIC50 (BD2) | Selectivity (BD2 vs. BD1) |

| BRD2 | 5.0 | 6.6 | ~40-fold |

| BRD3 | <5.0 | 6.5 | >30-fold |

| BRD4 | 5.1 | 6.7 | ~40-fold |

| BRDT | 5.2 | 6.4 | ~16-fold |

Data presented as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Preclinical Efficacy in Immuno-inflammatory Models

GSK620 has shown efficacy in various preclinical models of inflammatory diseases, underscoring its anti-inflammatory potential.

| Disease Model | Species | Key Findings |

| Collagen-Induced Arthritis | Rat | Significant dose-dependent inhibition of arthritic score and IgG1 production.[1] |

| Imiquimod-Induced Psoriasis | Mouse | Superior to apremilast in reducing clinical score and epidermal hyperplasia.[1] |

| Non-Alcoholic Steatohepatitis (NASH) | Mouse | Reduced steatosis, lobular inflammation, and hepatocyte ballooning. |

Effect on Chromatin Remodeling and Gene Expression

-

Histone Acetylation: Changes in the levels of specific histone acetylation marks (e.g., H3K27ac) at promoter and enhancer regions of target genes.

-

Chromatin Accessibility: Alterations in the openness of chromatin, indicating changes in the binding of regulatory factors.

-

Gene Expression: Genome-wide changes in mRNA levels of genes regulated by BET proteins.

Analysis of this raw data would be required to generate detailed tables summarizing the quantitative effects on chromatin remodeling.

Experimental Protocols

The following sections provide detailed, representative protocols for key experiments used to characterize the effect of GSK620 on chromatin remodeling. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein of interest, such as BRD4 or specific histone modifications.

Objective: To map the genomic locations of BET proteins or histone marks following treatment with GSK620.

Materials:

-

Cells of interest

-

GSK620 or vehicle control (DMSO)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

ChIP dilution buffer

-

Antibody against the protein of interest (e.g., anti-BRD4, anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for library preparation and sequencing

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of GSK620 or vehicle for the specified duration.

-

Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

-

Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in nuclear lysis buffer. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Dilute the sheared chromatin in ChIP dilution buffer. Add the specific antibody and incubate overnight at 4°C with rotation. Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using elution buffer. Reverse the cross-links by incubating at 65°C overnight.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

Caption: Experimental workflow for ChIP-seq analysis.

Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)

ATAC-seq is a method for mapping chromatin accessibility genome-wide.

Objective: To determine how GSK620 treatment alters chromatin accessibility.

Materials:

-

Cells of interest

-

GSK620 or vehicle control (DMSO)

-

Lysis buffer (containing NP-40)

-

Tn5 transposase and tagmentation buffer

-

DNA purification kit

-

PCR reagents for library amplification

-

Reagents for library purification

Protocol:

-

Cell Culture and Treatment: Treat cells with GSK620 or vehicle as described for ChIP-seq.

-

Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in ice-cold lysis buffer to lyse the cell membrane while keeping the nuclear membrane intact.

-

Tagmentation: Immediately centrifuge the lysed cells and resuspend the nuclear pellet in the Tn5 transposase reaction mix. Incubate at 37°C for 30 minutes. The Tn5 transposase will cut and ligate sequencing adapters into accessible chromatin regions.

-

DNA Purification: Purify the tagmented DNA using a DNA purification kit.

-

Library Amplification: Amplify the library using PCR with indexed primers. The number of PCR cycles should be minimized to avoid amplification bias.

-

Library Purification and Sequencing: Purify the amplified library to remove primers and small fragments. Perform high-throughput sequencing.

Caption: Experimental workflow for ATAC-seq analysis.

Conclusion

GSK620 represents a promising therapeutic agent with a distinct mechanism of action centered on the selective inhibition of the BD2 domain of BET proteins. This selectivity allows for the targeted disruption of inducible gene expression programs that are central to immuno-inflammatory diseases, while potentially sparing the homeostatic functions of BET proteins mediated by BD1. Further analysis of publicly available chromatin profiling data will be instrumental in fully elucidating the precise changes in the chromatin landscape induced by GSK620 and in identifying biomarkers for its activity. The experimental protocols provided herein offer a foundation for researchers to further investigate the impact of GSK620 and other selective BET inhibitors on chromatin remodeling and gene regulation.

References

Identifying Novel Cellular Targets of GSK620: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK620 is a potent and selective chemical probe that targets the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. By inhibiting the interaction between BET proteins and acetylated histones, GSK620 modulates gene transcription and exhibits a significant anti-inflammatory phenotype.[1] While its primary targets are well-established, a comprehensive understanding of its full cellular engagement, including potential off-targets and novel interacting partners, is crucial for its development as a therapeutic agent and its use as a chemical probe. This technical guide provides a detailed overview of experimental strategies and protocols for the identification of novel cellular targets of GSK620, integrating data from biochemical and cellular assays to build a comprehensive target profile.

Introduction to GSK620 and its Known Targets

GSK620 is an orally active, pan-BD2 inhibitor with high selectivity for the BD2 domains of the BET protein family.[1] BET proteins are epigenetic readers that play a critical role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins.[2][3] The two tandem bromodomains, BD1 and BD2, of each BET protein exhibit distinct functions. Inhibition of BD1 has been shown to more closely mimic the effects of pan-BET inhibitors in cancer models, while BD2-selective inhibition is predominantly effective in models of inflammation and autoimmune disease.[4]

GSK620 was developed through the optimization of a weak fragment ligand, resulting in a compound with excellent selectivity and in vivo pharmacokinetic properties.[5][6] Its primary mechanism of action involves the competitive binding to the acetyl-lysine binding pocket of BET BD2 domains, thereby displacing them from chromatin and altering the transcription of downstream target genes.[7] This activity has been demonstrated to reduce the production of pro-inflammatory mediators, such as Monocyte Chemoattractant Protein-1 (MCP-1), in response to inflammatory stimuli.

Known On-Target Activity of GSK620

The on-target activity of GSK620 has been extensively characterized using various biochemical and cellular assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) and BROMOscan® assays have confirmed its high affinity and selectivity for the BD2 domains of BET proteins over the BD1 domains and other bromodomain-containing proteins.

| Target | Assay | pIC50 | Kd (nM) | Selectivity (over BD1) |

| BRD2 BD1 | TR-FRET | 5.0 | 1621 | - |

| BRD2 BD2 | TR-FRET | 6.6 | 35 | ~46-fold |

| BRD3 BD1 | TR-FRET | 4.4 | 2082 | - |

| BRD3 BD2 | TR-FRET | 7.0 | 32 | ~65-fold |

| BRD4 BD1 | TR-FRET | 4.2 | 769 | - |

| BRD4 BD2 | TR-FRET | 7.3 | 9 | ~85-fold |

| BRDT BD1 | TR-FRET | < 4.3 | 2454 | - |

| BRDT BD2 | TR-FRET | 6.7 | 15 | ~164-fold |

Table 1: In vitro potency and selectivity of GSK620 against BET bromodomains. Data compiled from TR-FRET and BROMOscan assays.

Methodologies for Novel Target Identification

To elucidate the complete cellular target landscape of GSK620, a multi-pronged approach employing unbiased, proteome-wide techniques is essential. The following sections detail the experimental protocols for key methodologies aimed at identifying both direct and indirect cellular targets of GSK620.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Affinity chromatography is a powerful technique to isolate proteins that directly bind to an immobilized ligand. By attaching a derivative of GSK620 to a solid support, cellular lysates can be passed over this matrix to capture interacting proteins, which are then identified by mass spectrometry.

Experimental Workflow for Affinity Chromatography-Mass Spectrometry

Caption: Workflow for identifying GSK620 binding partners using AC-MS.

Detailed Protocol:

-

Synthesis of an Affinity Probe: Synthesize an analog of GSK620 with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a primary amine or carboxyl group) suitable for immobilization.

-

Immobilization of the Affinity Probe: Covalently couple the GSK620 analog to an activated chromatography resin (e.g., NHS-activated sepharose beads) according to the manufacturer's instructions.

-

Cell Culture and Lysis: Culture relevant cells (e.g., a human monocytic cell line like THP-1) to a high density. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Purification:

-

Incubate the cleared cell lysate with the GSK620-coupled resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a parallel lysate with resin coupled to the linker alone or with a structurally similar but inactive compound.

-

For competition experiments, pre-incubate the lysate with an excess of free GSK620 before adding the affinity resin.

-

-

Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin. This can be achieved by:

-

Competition with a high concentration of free GSK620.

-

Using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Changing the pH or ionic strength of the buffer.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

-

Excise protein bands of interest or the entire lane for in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. This change in stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.

CETSA Experimental Workflow

Caption: Workflow for CETSA to identify GSK620 targets.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with GSK620 or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

-

Heating:

-

For lysate-based CETSA, harvest and lyse the cells, then aliquot the lysate and heat to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

For intact cell CETSA, harvest the treated cells, resuspend them in a suitable buffer, and then heat the cell suspension to the desired temperatures.

-

-

Lysis and Separation: After heating, lyse the cells (if not already lysed) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein:

-

Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against known or suspected targets.

-

Mass Spectrometry (Thermal Proteome Profiling - TPP): For a proteome-wide analysis, digest the soluble fractions with trypsin and label the resulting peptides with isobaric tags (e.g., TMT). Combine the labeled peptides from all temperature points and analyze by LC-MS/MS.

-

-

Data Analysis:

-

For Western blot data, quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of GSK620 indicates target engagement.

-

For TPP data, quantify the relative abundance of each identified protein at each temperature to generate melting curves for thousands of proteins simultaneously. Proteins that show a significant thermal shift upon GSK620 treatment are considered potential targets.

-

Kinome Profiling

Since many small molecule inhibitors can have off-target effects on kinases, it is important to assess the interaction of GSK620 with the human kinome. This can be achieved through large-scale kinase screening panels.

Detailed Protocol:

-

Compound Submission: Submit GSK620 to a commercial or academic kinase profiling service.

-

Assay Format: These services typically employ radiometric or fluorescence-based assays to measure the enzymatic activity of a large panel of purified kinases in the presence of the test compound.

-

Data Analysis: The results are usually reported as the percent inhibition of each kinase at a specific concentration of GSK620 (e.g., 1 µM or 10 µM). For kinases that show significant inhibition, a dose-response curve can be generated to determine the IC50 value.

Potential Novel Targets and Off-Targets of GSK620

While extensive, unbiased proteomic and kinomic profiling data for GSK620 is not yet publicly available, studies on other BET inhibitors can provide insights into potential novel targets and off-targets.

Illustrative Data from BET Inhibitor Profiling

The following table presents hypothetical data based on findings for other BET inhibitors to illustrate the potential outcomes of the described experimental approaches.

| Potential Novel Target/Off-Target | Experimental Approach | Rationale/Significance |

| Non-BET Bromodomain Proteins (e.g., CREBBP, EP300) | Affinity Chromatography-MS, CETSA | These proteins are also involved in transcriptional regulation and may represent important off-targets. |

| Kinases (e.g., CDK9, JAK2) | Kinome Profiling, CETSA | Some kinase inhibitors have been found to have off-target effects on BET proteins, and conversely, BET inhibitors may affect kinase signaling.[8][9] |

| Transcriptional Co-regulators | Affinity Chromatography-MS | GSK620 may disrupt the interaction of BET proteins with other components of the transcriptional machinery. |

| RNA-binding Proteins | Proteomics | Changes in transcription induced by GSK620 could lead to altered expression and function of RNA-binding proteins. |

Table 2: Hypothetical novel cellular targets of GSK620 based on studies of other BET inhibitors.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by GSK620 is the BET-dependent transcriptional regulation pathway. By inhibiting the binding of BET proteins to acetylated chromatin, GSK620 prevents the recruitment of the transcriptional machinery, leading to the downregulation of target genes, particularly those involved in inflammation.

BET Protein Signaling Pathway

Caption: Simplified signaling pathway of BET protein-mediated transcription and its inhibition by GSK620.

Conclusion

The identification of novel cellular targets of GSK620 is a critical step in fully understanding its mechanism of action and potential therapeutic applications. The methodologies outlined in this guide, including affinity chromatography-mass spectrometry, cellular thermal shift assay, and kinome profiling, provide a robust framework for a comprehensive target deconvolution strategy. While GSK620 is known to be a highly selective inhibitor of BET BD2 domains, the application of these unbiased, proteome-wide approaches will be instrumental in uncovering potential off-targets, novel interacting partners, and downstream signaling effects. The data generated from these studies will not only refine our understanding of GSK620's biological activity but also guide its future development and application in both research and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BET inhibitor - Wikipedia [en.wikipedia.org]

- 8. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Pharmacodynamics of GSK620

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK620 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] As epigenetic readers, BET proteins play a crucial role in regulating gene transcription, and their dysregulation has been implicated in a variety of diseases, including cancer and immuno-inflammatory disorders. GSK620's selectivity for BD2 offers a promising therapeutic strategy by potentially mitigating the toxicities associated with pan-BET inhibitors that target both the first (BD1) and second bromodomains. This guide provides a comprehensive overview of the pharmacodynamics of GSK620, including its binding affinity, cellular activity, and preclinical efficacy, supported by detailed experimental protocols and pathway visualizations.

Core Mechanism of Action

GSK620 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This inhibition prevents the recruitment of BET proteins to acetylated histones and transcription factors at gene regulatory regions, thereby modulating the transcription of downstream target genes. Notably, the BD2 domain is particularly important for the transcription of inducible inflammatory genes, making GSK620 a promising agent for immuno-inflammatory diseases.[1]

Quantitative Pharmacodynamic Data

The binding affinity and cellular activity of GSK620 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: GSK620 Binding Affinity for BET Bromodomains (TR-FRET Assay)

| Target | IC50 (nM) |

| BRD2 BD1 | >15,000 |

| BRD2 BD2 | 316.2 |

| BRD3 BD1 | >15,000 |

| BRD3 BD2 | 79.4 |

| BRD4 BD1 | >15,000 |

| BRD4 BD2 | 79.4 |

| BRDT BD1 | >15,000 |

| BRDT BD2 | 199.5 |

Table 2: GSK620 Dissociation Constants (Kd) for BET Bromodomains (BROMOscan Assay)

| Target | Kd (nM) |

| BRD2 BD2 | 15 |

Table 3: GSK620 Cellular Activity

| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |

| MCP-1 Production | Human Whole Blood | LPS | MCP-1 Levels | 794.3 |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of GSK620 to individual BET bromodomains.

Materials:

-

Recombinant GST-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)

-

Terbium-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled I-BET762 (Tracer/Acceptor)

-

GSK620

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of GSK620 in assay buffer.

-

In a 384-well plate, add the BET bromodomain protein, terbium-labeled anti-GST antibody, and fluorescein-labeled I-BET762 to each well.

-

Add the GSK620 dilutions to the wells. Include wells with no inhibitor (positive control) and wells with no tracer (negative control).

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar FSX) with an excitation wavelength of 337 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (Fluorescein).

-

Calculate the TR-FRET ratio (520 nm emission / 490 nm emission) and plot the ratio against the GSK620 concentration to determine the IC50 value.

BROMOscan® Bromodomain Competition Binding Assay

This assay provides a quantitative measure of the dissociation constant (Kd) of GSK620 for a panel of bromodomains.

Principle: The assay is based on a competition binding format. Test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain captured on the solid support is measured by qPCR of the DNA tag. A lower amount of captured bromodomain indicates stronger binding of the test compound.[3]

Procedure (General Overview):

-

GSK620 is serially diluted and incubated with a specific DNA-tagged BET bromodomain.

-

The mixture is added to wells containing an immobilized ligand that binds to the bromodomain.

-

After an incubation period to allow for binding competition, the wells are washed to remove unbound components.

-

The amount of bound, DNA-tagged bromodomain is quantified using qPCR.

-

The results are compared to a control with no inhibitor to determine the percent inhibition.

-

Kd values are calculated from the dose-response curves.

Human Whole Blood Assay for MCP-1 Production

This cellular assay assesses the ability of GSK620 to inhibit the production of the pro-inflammatory chemokine MCP-1.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes

-

GSK620

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI 1640 medium

-

96-well tissue culture plates

-

Human MCP-1 ELISA kit

Procedure:

-

Prepare serial dilutions of GSK620 in RPMI 1640 medium.

-

In a 96-well plate, add the GSK620 dilutions.

-

Add human whole blood to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.

-

Add LPS to each well to a final concentration of 100 ng/mL to stimulate MCP-1 production.

-

Incubate the plate for a further 24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the supernatant (plasma) and measure the MCP-1 concentration using a human MCP-1 ELISA kit according to the manufacturer's instructions.

-

Plot the MCP-1 concentration against the GSK620 concentration to determine the IC50 value.

In Vivo Efficacy Models

This model mimics the inflammatory skin condition of psoriasis.

Animals:

-

BALB/c or C57BL/6 mice

Induction of Psoriasis:

-

Shave the dorsal skin of the mice.

-

Apply 62.5 mg of 5% imiquimod cream (Aldara®) daily to the shaved back and right ear for 5-6 consecutive days.[4]

GSK620 Treatment:

-

Administer GSK620 orally (p.o.) at a dose of 20 mg/kg once daily (QD).[1] Treatment can be prophylactic (starting on the day of induction) or therapeutic (starting after the onset of symptoms).

Assessment of Disease Severity:

-

Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and skin thickness daily on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score ranges from 0-12.[5][6]

-

Skin and Ear Thickness: Measure daily using a caliper.

-

Histology: At the end of the study, collect skin samples for H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.

-

Gene Expression: Analyze the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-22) in skin homogenates by qPCR.[1]

This is a widely used model for rheumatoid arthritis.

Animals:

-

Lewis or Wistar rats[7]

Induction of Arthritis:

-

Prepare an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

-

On day 0, inject the emulsion intradermally at the base of the tail.

-

A booster injection with collagen in IFA is typically given on day 7.

GSK620 Treatment:

-

The specific dosage of GSK620 for this model has not been detailed in the provided search results. A dose-ranging study would be required to determine the optimal therapeutic dose.

Assessment of Disease Severity:

-

Clinical Scoring: Score each paw daily on a scale of 0-4 based on the severity of erythema and swelling (0=normal; 1=mild redness and swelling of one or more digits; 2=moderate redness and swelling of the paw; 3=severe redness and swelling of the entire paw; 4=maximal inflammation with joint deformity). The maximum score per rat is 16.[8][9]

-

Paw Thickness: Measure the thickness of the hind paws daily using a caliper.[10]

-

Histology: At the end of the study, collect joint tissues for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.[10]

This model recapitulates the progression of NAFLD to nonalcoholic steatohepatitis (NASH).

Animals:

-

C57BL/6J mice[11]

Induction of NAFLD/NASH:

-

Inject 2-day-old male mice with a low dose of streptozotocin (200 µg per mouse).[11]

-

At 4 weeks of age, switch the mice to a high-fat diet.[11]

GSK620 Treatment:

-

The specific dosage of GSK620 for this model has not been detailed in the provided search results. A dose-ranging study would be necessary.

Assessment of Disease Severity:

-

Histology: At the end of the study, collect liver tissue for H&E staining and assess the NAFLD Activity Score (NAS). The NAS is the sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2).[12][13][14]

-

Gene Expression: Analyze the expression of pro-inflammatory and pro-fibrotic genes in liver tissue by qPCR.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of GSK620's mechanism of action and experimental workflows.

Figure 1: Simplified signaling pathway of GSK620 action.

Figure 2: Experimental workflow for the TR-FRET assay.

Figure 3: Workflow for the imiquimod-induced psoriasis model.

Conclusion

GSK620 is a highly potent and selective inhibitor of the BD2 domain of BET proteins, demonstrating significant anti-inflammatory activity in both in vitro cellular assays and preclinical models of immuno-inflammatory diseases. Its selectivity for BD2 may offer a superior safety profile compared to pan-BET inhibitors. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of selective BET bromodomain inhibition. Further studies are warranted to determine the optimal dosing and therapeutic applications of GSK620 in various disease contexts.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Original Research: Different imiquimod creams resulting in differential effects for imiquimod-induced psoriatic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chondrex.com [chondrex.com]

- 9. mdpi.com [mdpi.com]

- 10. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

GSK620: A Deep Dive into its Impact on Transcription Factor Recruitment

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK620, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. We will delve into its mechanism of action, its impact on transcription factor recruitment, and provide detailed experimental protocols for its characterization.

Core Mechanism: Selective Inhibition of BET Bromodomain 2

GSK620 is a chemical probe that demonstrates high selectivity for the BD2 of the BET family members: BRD2, BRD3, BRD4, and BRDT. The BET proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. The two tandem bromodomains of BET proteins, BD1 and BD2, have distinct roles. While BD1 is primarily involved in maintaining steady-state gene expression, BD2 is crucial for the rapid induction of gene expression in response to external stimuli, such as inflammatory signals. GSK620's selective inhibition of BD2 allows for the specific targeting of inducible gene expression programs, offering a potential therapeutic window with an improved safety profile compared to pan-BET inhibitors.

The inhibitory activity of GSK620 has been quantified using various biochemical and cellular assays. The following tables summarize the key quantitative data for GSK620.

Quantitative Data on GSK620 Activity

Table 1: In Vitro Inhibitory Potency of GSK620 (TR-FRET Assay)

| Target | pIC50 | IC50 (nM) |

| BRD2 (BD1) | 5.0 | >15,000 |

| BRD2 (BD2) | 6.6 | 316.2 |

| BRD3 (BD1) | 4.4 | >15,000 |

| BRD3 (BD2) | 7.0 | 79.4 |

| BRD4 (BD1) | 4.2 | >15,000 |

| BRD4 (BD2) | 7.3 | 79.4 |

| BRDT (BD1) | < 4.3 | >15,000 |

| BRDT (BD2) | 6.7 | 199.5 |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Data sourced from.

Table 2: Binding Affinity of GSK620 (BROMOscan Assay)

| Target | Kd (nM) |

| BRD2 (BD1) | 1621 |

| BRD2 (BD2) | 35 |

| BRD3 (BD1) | 2082 |

| BRD3 (BD2) | 32 |

| BRD4 (BD1) | 769 |

| BRD4 (BD2) | 9 |

| BRDT (BD1) | 2454 |

| BRDT (BD2) | 15 |

BROMOscan: A competitive binding assay. Data sourced from.

Table 3: Cellular Activity of GSK620

| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |

| MCP-1 Production | Human Whole Blood | LPS | MCP-1/CCL1 Levels | 794.3 |

LPS: Lipopolysaccharide. MCP-1: Monocyte Chemoattractant Protein-1 (also known as CCL1). Data sourced from.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway affected by GSK620 and the typical experimental workflows used to characterize its activity.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the in vitro potency (IC50) of GSK620 against the individual bromodomains of the BET proteins.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged bromodomain protein. A terbium-labeled anti-GST antibody serves as the donor fluorophore, and a streptavidin-conjugated fluorophore serves as the acceptor. When the bromodomain and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. GSK620 competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal in a concentration-dependent manner.

General Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of GSK620 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Prepare a solution containing the GST-tagged BET bromodomain protein and the biotinylated acetylated histone H4 peptide.

-

Prepare a detection mix containing the terbium-labeled anti-GST antibody and streptavidin-d2.

-

-

Assay Procedure:

-

Add the GSK620 dilutions to a 384-well low-volume microplate.

-

Add the bromodomain/histone peptide solution to the wells.

-

Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for binding equilibrium.

-

Add the detection mix to the wells.

-

Incubate at room temperature for a further period (e.g., 60 minutes) in the dark.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).

-

The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the GSK620 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BROMOscan® Competition Binding Assay

This assay is used to determine the dissociation constant (Kd) of GSK620 for a large panel of bromodomains, providing a comprehensive selectivity profile.

Principle: The BROMOscan technology utilizes a competitive binding assay where test compounds are competed against an immobilized, active-site directed ligand for binding to bromodomain-tagged T7 phage. The amount of bromodomain phage that binds to the immobilized ligand is measured by quantitative PCR of the phage DNA.

General Protocol:

-

Assay Setup:

-

A proprietary ligand is immobilized on a solid support.

-

Bromodomain-tagged T7 phage is prepared.

-

-

Competition:

-

A serial dilution of GSK620 is incubated with the bromodomain-tagged phage and the immobilized ligand.

-

-

Quantification:

-

After reaching equilibrium, the unbound phage is washed away.

-

The amount of bound phage is quantified using qPCR.

-

-

Data Analysis:

-

The results are expressed as a percentage of the control (no inhibitor).

-

The Kd values are calculated from the dose-response curves.

-

Cellular MCP-1 Secretion Assay

This assay measures the ability of GSK620 to inhibit the production of the pro-inflammatory chemokine MCP-1 (CCL1) in a cellular context.

Principle: Human whole blood is stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory responses, leading to the production and secretion of MCP-1. GSK620 is added to assess its inhibitory effect on this process.

General Protocol:

-

Compound Preparation:

-

Prepare a serial dilution of GSK620 in a suitable solvent (e.g., DMSO) and then further dilute in cell culture medium.

-

-

Cellular Treatment:

-

Collect fresh human whole blood in heparinized tubes.

-

Add the GSK620 dilutions to the whole blood and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Stimulation:

-

Add LPS to the treated blood samples to a final concentration known to induce a robust MCP-1 response (e.g., 100 ng/mL).

-

Incubate for a defined period (e.g., 6 hours) at 37°C.

-

-

MCP-1 Quantification:

-

Centrifuge the blood samples to pellet the cells and collect the plasma supernatant.

-

Measure the concentration of MCP-1 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-